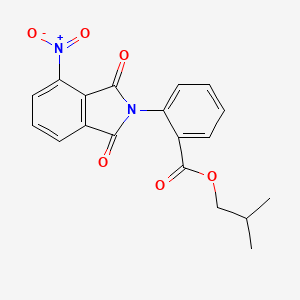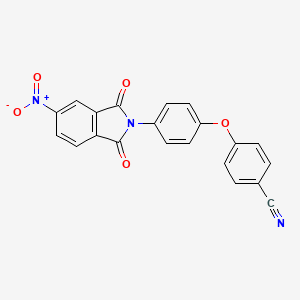![molecular formula C14H9N3O8 B3824771 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B3824771.png)
2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid
Overview
Description
2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: Introduction of hydroxyl groups through reactions with reagents like sodium hydroxide.
Carbamoylation: Formation of the carbamoyl group by reacting with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions where nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, sulfonic acids.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro and hydroxyl groups enable it to participate in redox reactions, potentially affecting cellular processes. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Shares similar functional groups but lacks the carbamoyl group.
3-Nitrobenzoic acid: Contains the nitro group but lacks the hydroxyl and carbamoyl groups.
2-Hydroxybenzoic acid: Contains the hydroxyl group but lacks the nitro and carbamoyl groups.
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both nitro and hydroxyl groups along with the carbamoyl group, making it a versatile compound for various chemical reactions and applications. Its structure allows for multiple functional modifications, enhancing its utility in research and industrial applications.
Properties
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O8/c18-11-5-4-7(16(22)23)6-9(11)15-13(19)12-8(14(20)21)2-1-3-10(12)17(24)25/h1-6,18H,(H,15,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDTLWHDXXZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)

![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)

![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)
![HEPTYL 4-[5-(2-{4-[(HEPTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B3824749.png)
![Phenacyl 3-[hydroxy(phenyl)methyl]benzoate](/img/structure/B3824752.png)

![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)
![N-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride](/img/structure/B3824776.png)

![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
